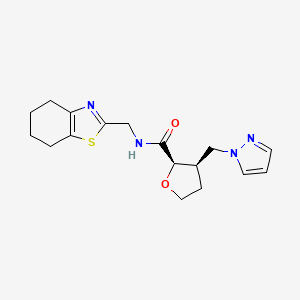![molecular formula C21H22N2O3 B7341033 4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one](/img/structure/B7341033.png)
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one, also known as MK-212, is a compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of 4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one involves its binding to the serotonin 5-HT2A and 5-HT2C receptors, leading to the activation of downstream signaling pathways. The activation of these receptors has been shown to modulate the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, motivation, and attention. This compound has also been shown to modulate the activity of ion channels and affect neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, such as the prefrontal cortex and striatum. This compound has also been shown to modulate the activity of ion channels, such as the hERG potassium channel, which is involved in the regulation of cardiac function. Additionally, this compound has been shown to affect various physiological processes, such as body temperature, locomotor activity, and feeding behavior.
実験室実験の利点と制限
One of the main advantages of using 4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one in lab experiments is its well-established synthesis method and its affinity for the serotonin 5-HT2A and 5-HT2C receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential off-target effects, as it has been shown to bind to other receptors, such as the dopamine D2 receptor, at high concentrations. Additionally, the effects of this compound may vary depending on the experimental conditions, such as the dose, route of administration, and animal model used.
将来の方向性
There are several future directions for the study of 4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one. One potential direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to investigate its effects on other physiological processes, such as cardiovascular function and immune function. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify its potential off-target effects.
合成法
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with cyclopropanecarbonyl chloride, followed by the reaction of the resulting cyclopropanecarboxylic acid with 3-phenylpiperazine-2,5-dione. The final product is obtained through recrystallization and purification steps. The synthesis method of this compound has been well-established and is widely used in scientific research.
科学的研究の応用
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are involved in various physiological and behavioral processes, including mood regulation, appetite, and sleep. This compound has been used as a research tool to investigate the role of these receptors in various physiological and pathological conditions, such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-16-9-7-14(8-10-16)17-13-18(17)21(25)23-12-11-22-20(24)19(23)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3,(H,22,24)/t17-,18+,19?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPCFBNLRHRIFL-PAMZHZACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)N3CCNC(=O)C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)N3CCNC(=O)C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340961.png)
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea](/img/structure/B7340969.png)
![(1R,5S)-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7340977.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340980.png)
![(3-ethoxypiperidin-1-yl)-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7340994.png)
![4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide](/img/structure/B7341006.png)
![[(1R,2R)-2-(3,4-dimethylphenyl)cyclopropyl]-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7341013.png)
![[4-(2,2-difluoroethyl)piperazin-1-yl]-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanone](/img/structure/B7341018.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7341022.png)
![1-[4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7341041.png)


![(1S,2R)-2-[(1-furo[3,2-c]pyridin-2-ylethylamino)methyl]cyclopentan-1-ol](/img/structure/B7341066.png)
![[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341072.png)
